molecular formula C21H13F3N2O3 B444643 (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B444643
M. Wt: 398.3g/mol
InChI Key: LDAUIVGPULCJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide is a complex organic compound with the molecular formula C21H13F3N2O3 and a molecular weight of 398.3347296 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a phenyl ring, an imino group, and a benzo[f]chromene core

Preparation Methods

The synthesis of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(trifluoromethoxy)aniline with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

(3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The imino group may also play a role in binding to specific proteins, influencing their function and leading to the compound’s observed biological effects .

Properties

Molecular Formula

C21H13F3N2O3

Molecular Weight

398.3g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C21H13F3N2O3/c22-21(23,24)29-14-8-6-13(7-9-14)26-20-17(19(25)27)11-16-15-4-2-1-3-12(15)5-10-18(16)28-20/h1-11H,(H2,25,27)

InChI Key

LDAUIVGPULCJBR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)OC(F)(F)F)O3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.